Mofegiline hydrochloride
Overview
Description
Mofegiline hydrochloride is a selective and irreversible monoamine oxidase B (MAO-B) inhibitor that has been widely used in scientific research for its potential therapeutic effects on neurodegenerative diseases such as Parkinson's disease.
Scientific research applications
Mechanism of Inhibition in Monoamine Oxidase B
Mofegiline hydrochloride has been studied for its irreversible inhibition of human monoamine oxidase B (MAO-B). A detailed study by Milczek et al. (2008) reveals that mofegiline competitively inhibits MAO-B with an apparent K(i) of 28 nM. The inhibition occurs with a 1:1 molar stoichiometry without catalytic turnover. The study also detailed the structural and absorption spectral properties of the mofegiline-MAO-B adduct, showing unique features distinct from traditional flavin adducts. X-ray crystal structure analysis revealed a covalent bond between the flavin cofactor N(5) and the distal allylamine carbon atom of mofegiline, as well as the absence of the fluorine atom. The authors proposed a mechanism based on these structural and spectral data to explain the inhibition process (Milczek et al., 2008).
Insights into Fe-MOFs in Environmental Applications
While not directly related to mofegiline hydrochloride, research into Fe-based metal-organic frameworks (Fe-MOFs) has shed light on their potential applications in environmental science. Geng et al. (2020) explored the use of environmental-benign Fe-MOFs for the removal of tetracycline hydrochloride, demonstrating high catalytic performance due to their Lewis acid sites. This study highlights the efficiency, kinetics, and mechanisms of Fe-MOFs in environmental applications, providing insights into the potential utility of similar compounds in similar contexts (Geng et al., 2020).
Fe-MOFs in Tetracycline Hydrochloride Adsorption
Another study on Fe-MOFs by Zhang et al. (2021) focused on their use in adsorbing tetracycline hydrochloride from aqueous solutions. The research showed that the adsorption ability of three different Fe-MOFs was closely related to their BET surface area, pore volume, and open metal sites. The study is significant in understanding the interaction mechanisms between MOFs and tetracycline hydrochloride and in developing efficient adsorbents for pollutant removal (Zhang et al., 2021).
properties
IUPAC Name |
(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNNQHLIHGBIA-HCUGZAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mofegiline hydrochloride | |
CAS RN |
120635-25-8 | |
Record name | Mofegiline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOFEGILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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